molecular formula C14H14ClFN2O2 B13647038 Methyl 3-amino-5-(4-fluorobenzyl)picolinate hydrochloride

Methyl 3-amino-5-(4-fluorobenzyl)picolinate hydrochloride

Cat. No.: B13647038
M. Wt: 296.72 g/mol
InChI Key: GDFSNRJZGCPVNE-UHFFFAOYSA-N
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Description

Methyl 3-amino-5-(4-fluorobenzyl)picolinate hydrochloride is a chemical compound with the molecular formula C14H13FN2O2·HCl and a molecular weight of 296.73 g/mol . It is a derivative of picolinic acid and contains both an amino group and a fluorobenzyl group, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-5-(4-fluorobenzyl)picolinate hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with picolinic acid as the starting material.

    Esterification: Picolinic acid is esterified to form methyl picolinate.

    Amination: The methyl picolinate undergoes amination to introduce the amino group at the 3-position.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-5-(4-fluorobenzyl)picolinate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce various amines .

Scientific Research Applications

Methyl 3-amino-5-(4-fluorobenzyl)picolinate hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3-amino-5-(4-fluorobenzyl)picolinate hydrochloride involves its interaction with specific molecular targets and pathways. The amino and fluorobenzyl groups play a crucial role in its reactivity and binding affinity to various biological targets. These interactions can lead to the modulation of enzymatic activities, inhibition of microbial growth, or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-amino-4-(4-fluorophenyl)-1H-pyrrole-2-carboxylate
  • Methyl 3-amino-4-(3-fluorophenyl)-1H-pyrrole-2-carboxylate

Uniqueness

Methyl 3-amino-5-(4-fluorobenzyl)picolinate hydrochloride is unique due to its specific substitution pattern on the picolinate ring, which imparts distinct chemical and biological properties. The presence of both the amino and fluorobenzyl groups enhances its versatility in various applications compared to similar compounds .

Properties

Molecular Formula

C14H14ClFN2O2

Molecular Weight

296.72 g/mol

IUPAC Name

methyl 3-amino-5-[(4-fluorophenyl)methyl]pyridine-2-carboxylate;hydrochloride

InChI

InChI=1S/C14H13FN2O2.ClH/c1-19-14(18)13-12(16)7-10(8-17-13)6-9-2-4-11(15)5-3-9;/h2-5,7-8H,6,16H2,1H3;1H

InChI Key

GDFSNRJZGCPVNE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(C=N1)CC2=CC=C(C=C2)F)N.Cl

Origin of Product

United States

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